molecular formula C10H10O3 B064412 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde CAS No. 189683-84-9

2-methyl-4H-1,3-benzodioxine-6-carbaldehyde

Cat. No. B064412
M. Wt: 178.18 g/mol
InChI Key: OUSHWSCHEPRJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4H-1,3-benzodioxine-6-carbaldehyde, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzodioxine ring and an aldehyde group.

Mechanism Of Action

The mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde is not fully understood, but studies suggest that it may act as a DNA intercalator, causing DNA damage and inhibiting cancer cell growth. 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has also been shown to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have also shown promising results, with 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde inhibiting tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has shown promising results as an anti-cancer agent, making it a potentially useful tool for studying cancer biology. However, one limitation of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its limited solubility in water, which may make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. One area of interest is the development of more efficient synthesis methods for 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde and its potential applications in cancer therapy. Finally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde's potential use as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.

Synthesis Methods

The synthesis of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde involves the reaction between 2,5-dimethoxybenzaldehyde and malononitrile in the presence of piperidine as a catalyst. The reaction yields 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde as a yellow solid with a melting point of 108-110°C.

Scientific Research Applications

2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

189683-84-9

Product Name

2-methyl-4H-1,3-benzodioxine-6-carbaldehyde

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-methyl-4H-1,3-benzodioxine-6-carbaldehyde

InChI

InChI=1S/C10H10O3/c1-7-12-6-9-4-8(5-11)2-3-10(9)13-7/h2-5,7H,6H2,1H3

InChI Key

OUSHWSCHEPRJRW-UHFFFAOYSA-N

SMILES

CC1OCC2=C(O1)C=CC(=C2)C=O

Canonical SMILES

CC1OCC2=C(O1)C=CC(=C2)C=O

synonyms

4H-1,3-Benzodioxin-6-carboxaldehyde,2-methyl-(9CI)

Origin of Product

United States

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